Reduced Lipophilicity (LogP) versus the 2,4,5-Trimethyl Positional Isomer
The target compound exhibits lower calculated lipophilicity than its closest positional isomer. When compared to ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate (CAS 681837-75-2, Hit2Lead SC-8882532), the 2,3,4-isomer has a LogP of 3.94 versus 4.00 for the 2,4,5-isomer, representing a ΔLogP of -0.06 . While both compounds share identical molecular weight (340 Da) and tPSA (66.9 Ų), the contiguous 2,3,4-methyl arrangement results in measurably lower predicted octanol-water partitioning. For CNS-targeted screening cascades where lower LogP values are generally preferred to reduce non-specific membrane binding, this difference may influence hit prioritisation [1].
Target LogP 3.94 vs 4.00
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.94 |
| Comparator Or Baseline | Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate (CAS 681837-75-2): LogP = 4.00 |
| Quantified Difference | ΔLogP = -0.06 (target less lipophilic) |
| Conditions | Hit2Lead computed LogP values; identical calculation methodology applied to both compounds within the ChemBridge screening collection database |
Why This Matters
For procurement decisions in CNS or metabolic disease screening programs, a ΔLogP of -0.06, though modest, is paired with a more substantial solubility advantage (see below), making the 2,3,4-isomer the preferred choice when aqueous compatibility is a screening criterion.
- [1] Kilbile, J.T. et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Journal of Molecular Structure, 2023, 1277, 134971. Review noting broad SAR relevance for sulfonylpiperazine substitution patterns. View Source
